molecular formula C10H8BrN B1281031 5-Bromo-2-methylquinoline CAS No. 54408-52-5

5-Bromo-2-methylquinoline

Cat. No.: B1281031
CAS No.: 54408-52-5
M. Wt: 222.08 g/mol
InChI Key: UICMDSLRHPXLEH-UHFFFAOYSA-N
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Description

5-Bromo-2-methylquinoline is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Chemistry

5-Bromo-2-methylquinoline has been studied in the context of supramolecular chemistry, particularly in the formation of noncovalent supramolecular complexes. Research by Fuss et al. (1999) in Organometallics explored the dynamics of these complexes, highlighting the role of α-substituents like the bromine atom in this compound. The study emphasized how these substituents influence the formation of mono(heteroaryl)- and bis(heteroaryl)-containing products in reactions with chiral palladium(II) and platinum(II) bis(phosphane) complexes (Fuss et al., 1999).

Chemical Synthesis and Characterization

In the field of chemical synthesis, this compound has been utilized in various reactions. For example, Choi and Chi (2004) in Tetrahedron demonstrated the preparation of 7-alkylamino-2-methylquinoline-5,8-diones from 6-bromo-2-methylquinoline-5,8-dione, not from 7-bromo-2-methylquinoline-5,8-dione, showcasing the compound's versatility in nucleophilic substitution reactions (Choi & Chi, 2004).

Biological Evaluation Studies

In a study published in Bioinorganic Chemistry and Applications, Siddappa and Mayana (2014) synthesized and characterized the Schiff base ligand 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and its metal complexes, including Co(II), Ni(II), and Cu(II). The research evaluated the antibacterial, antifungal, DNA cleavage, and antioxidant activities of these compounds, highlighting the biological potential of derivatives of this compound (Siddappa & Mayana, 2014).

Prodrug Systems

This compound has also been studied in the development of prodrug systems. Parveen et al. (1999) in Bioorganic & Medicinal Chemistry Letters examined a compound derived from 5-bromoisoquinolin-1-one, suggesting its potential in selective drug delivery to hypoxic tissues. This study underscores the potential of this compound derivatives in targeted therapeutic applications (Parveen et al., 1999).

Safety and Hazards

5-Bromo-2-methylquinoline is classified as harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to avoid eating, drinking, or smoking when using this product . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

Quinoline and its derivatives, including 5-Bromo-2-methylquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry and are vital for leads in drug discovery . Therefore, future research may focus on further exploring the synthesis, properties, and applications of this compound and its derivatives.

Biochemical Analysis

Biochemical Properties

5-Bromo-2-methylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction between this compound and these enzymes involves binding to the active site, thereby inhibiting the enzyme’s activity. This inhibition can affect the metabolism of other compounds processed by these enzymes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and potentially inducing apoptosis in certain cell types . Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby influencing cell proliferation and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of these targets. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This binding can result in changes in gene expression, as seen with the modulation of oxidative stress response genes . Additionally, this compound can interact with receptors on the cell surface, triggering downstream signaling cascades that affect cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects can occur. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting or inducing specific enzymes . This interaction can lead to changes in the concentration of various metabolites, influencing overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

5-bromo-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-5-6-8-9(11)3-2-4-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICMDSLRHPXLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481547
Record name 5-BROMO-2-METHYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54408-52-5
Record name 5-BROMO-2-METHYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.